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Compound of Interest

Compound Name: 3,6-Dimethoxypyridazine

Cat. No.: B189588 Get Quote

Preamble: The Strategic Value of 3,6-
Dimethoxypyridazine
The pyridazine core, a 1,2-diazine ring, is a privileged scaffold in medicinal chemistry, forming

the backbone of numerous therapeutic agents.[1][2] Its unique electronic properties and ability

to engage in hydrogen bonding make it a valuable pharmacophore. Within the arsenal of

pyridazine building blocks, 3,6-dimethoxypyridazine stands out as a uniquely versatile,

though often overlooked, intermediate. Unlike its highly reactive and widely used precursor,

3,6-dichloropyridazine, the dimethoxy analogue offers a more nuanced reactivity profile. The

methoxy groups, being moderate leaving groups, allow for selective transformations under

specific conditions and can be readily converted into more reactive functionalities.

This guide provides an in-depth exploration of 3,6-dimethoxypyridazine as a central hub for

synthetic diversification. We will detail field-proven protocols for its use in direct

functionalization and its strategic conversion into other key intermediates, such as

pyridazinones and their corresponding bis-triflates, thereby unlocking advanced derivatization

pathways like palladium-catalyzed cross-coupling.

Section 1: Foundational Synthesis of 3,6-
Dimethoxypyridazine
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Causality and Insight: The most common and economically viable route to 3,6-
dimethoxypyridazine begins with 3,6-dichloropyridazine. The electron-deficient nature of the

pyridazine ring, caused by the two adjacent nitrogen atoms, highly activates the C3 and C6

positions for nucleophilic aromatic substitution (SNAr). Chlorine is an excellent leaving group,

and its displacement by a strong nucleophile like sodium methoxide proceeds efficiently. This

reaction is a cornerstone of pyridazine chemistry, providing high yields of the desired product.

[3]

Protocol 1.1: Synthesis of 3,6-Dimethoxypyridazine
Workflow Overview:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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